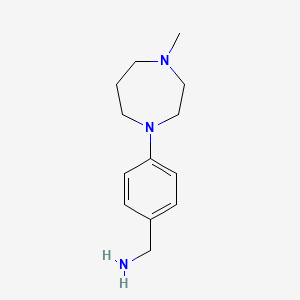

4-(4-Methyl-1,4-diazepan-1-yl)benzylamine

Description

Contextualizing the Benzylamine (B48309) Scaffold in Advanced Organic Synthesis Research

The benzylamine moiety, characterized by a benzyl (B1604629) group attached to an amine, is a fundamental building block in organic chemistry. wikipedia.org It serves as a versatile precursor in the synthesis of a wide array of more complex molecules, including many pharmaceuticals. wikipedia.org The utility of benzylamine in organic synthesis is multifaceted; it can act as a masked source of ammonia (B1221849), and its derivatives are crucial intermediates in the formation of various heterocyclic systems, such as isoquinolines. wikipedia.org

In the realm of advanced organic synthesis, the benzylamine scaffold is frequently employed in the construction of α-substituted primary benzylamines, which are privileged motifs in numerous drug compounds. acs.org Modern synthetic methodologies, including copper-catalyzed cross-dehydrogenative coupling, have been developed to functionalize the C-H bond of alkylarenes, directly yielding these valuable amine products. acs.org Furthermore, the development of enantioselective synthesis methods, such as the copper-catalyzed aza-Friedel–Crafts reaction, highlights the ongoing efforts to produce chiral benzylamines with high purity, which is critical for the development of stereospecific pharmaceuticals. nih.gov The reactivity and versatility of the benzylamine scaffold continue to make it a central component in the design and synthesis of new organic molecules.

Significance of the 1,4-Diazepane Heterocycle in Medicinal Chemistry and Materials Science

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a structure of considerable interest in medicinal chemistry. nih.govresearchgate.net This "privileged structure" is a core component of numerous biologically active compounds, including those with antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. nih.govresearchgate.netderpharmachemica.comjocpr.com The conformational flexibility of the seven-membered ring allows it to interact with a variety of biological targets, making it a valuable scaffold in drug design. jocpr.com

Derivatives of 1,4-diazepane, particularly benzodiazepines, are widely used therapeutic agents. nih.govresearchgate.netnih.gov The synthesis of novel 1,4-diazepine derivatives is an active area of research, with a focus on creating compounds with improved biological activity and novel therapeutic applications. derpharmachemica.comnih.gov In materials science, the 1,4-diazepane moiety, also known as homopiperazine, has found applications as a component in materials for CO2 capture and in the formation of supramolecular structures and transition metal complexes. mdpi.com Its ability to form stable complexes and its structural characteristics make it a useful building block in the design of functional materials.

Overview of Research Trajectories for Benzylamine-Diazepane Conjugates

The conjugation of benzylamine and 1,4-diazepane moieties represents a strategic approach in medicinal chemistry to create novel molecular entities with potentially enhanced or synergistic biological activities. Research in this area is often directed towards the synthesis and evaluation of these conjugates for specific therapeutic targets.

A key research trajectory involves the design and synthesis of substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides as potent 5-HT6 antagonists for the potential treatment of cognitive disorders. openpharmaceuticalsciencesjournal.com In these studies, the 1,4-diazepane moiety is attached to a benzylamine-derived structure, which is further functionalized. The synthetic route typically involves the reaction of a nitrobenzaldehyde with a substituted 1,4-diazepane, followed by reduction of the nitro group to an amine, and subsequent reaction with a sulfonyl chloride. openpharmaceuticalsciencesjournal.com

Another area of investigation focuses on the synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] wikipedia.orgsigmaaldrich.comoxazin-7-yl)acetamides for their potential as positive inotropic agents. nih.gov This line of research highlights the exploration of benzylamine-diazepane conjugates in the context of cardiovascular diseases. The modular nature of the synthesis allows for the introduction of various substituents on the benzyl group, enabling the study of structure-activity relationships.

These research trajectories underscore the utility of combining the benzylamine and 1,4-diazepane scaffolds to generate diverse libraries of compounds for screening against a range of biological targets. The flexibility in synthetic design allows for fine-tuning of the molecular properties to optimize for desired therapeutic effects.

Current Academic Research Landscape and Emerging Trends

The current academic research landscape for compounds incorporating both benzylamine and 1,4-diazepane motifs is characterized by a strong emphasis on medicinal chemistry and drug discovery. The ongoing interest in 1,4-diazepine derivatives, in general, is driven by their proven track record as pharmacologically active agents. semanticscholar.orgresearchgate.net A recent bibliometric analysis of diazepam, a well-known benzodiazepine (B76468), indicates a flourishing research field with a focus on clinical applications, mechanisms of action, and pharmacokinetics. nih.govnih.gov

Emerging trends in this area include the development of more efficient and stereoselective synthetic methods to access these complex molecules. The use of modern catalytic systems, such as those based on copper and other transition metals, is becoming increasingly prevalent. acs.orgnih.gov There is also a growing interest in exploring the application of these compounds beyond their traditional roles. For instance, the incorporation of these structures into novel materials and the investigation of their properties for applications in areas such as CO2 capture point to a diversification of the research field. mdpi.com

Furthermore, the exploration of fused heterocyclic systems containing the 1,4-diazepine ring is an active area of research, aiming to create novel scaffolds with unique three-dimensional structures and biological activities. researchgate.net As our understanding of the biological targets and the structure-activity relationships of these compounds deepens, it is anticipated that the design of more potent and selective benzylamine-diazepane conjugates will continue to be a significant focus of academic and industrial research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRJZJZERXFNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594657 | |

| Record name | 1-[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448934-01-8 | |

| Record name | 1-[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Methyl 1,4 Diazepan 1 Yl Benzylamine and Its Analogues

Strategies for the Construction of the Benzylamine (B48309) Moiety in Related Compounds

The benzylamine substructure is a versatile building block in organic synthesis. Its preparation can be achieved through various methods, each with its own advantages and limitations.

Reductive Amination Protocols for Benzylamine Derivatives

Reductive amination is a widely employed and efficient method for the synthesis of amines, including benzylamine derivatives. This two-step, one-pot process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.com For the synthesis of benzylamine, benzaldehyde (B42025) is typically reacted with ammonia (B1221849) to form an imine, which is subsequently reduced. pearson.com

A variety of reducing agents can be utilized for this transformation, each with specific selectivities and reactivities. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. pearson.combyu.edu While effective, some of these reagents have drawbacks, such as the toxicity of byproducts from sodium cyanoborohydride and the potential for reducing other functional groups with catalytic hydrogenation. byu.edu

An alternative and effective reducing agent is benzylamine-borane, which is an air-stable complex that can be used in both protic and aprotic solvents. byu.edu It efficiently reduces the imine intermediate formed from the condensation of a carbonyl compound and an amine to yield the secondary amine in good yields. byu.edu For example, the reaction of 4-aminobenzoic acid with benzaldehyde derivatives in methanol, followed by the addition of sodium borohydride (B1222165), yields 4-(benzylamino)benzoic acid derivatives in high yields. acs.org

| Carbonyl Compound | Amine Source | Reducing Agent | Product | Key Features |

|---|---|---|---|---|

| Benzaldehyde | Ammonia | Sodium Cyanoborohydride | Benzylamine | Common, but produces toxic byproducts. byu.edu |

| Benzaldehyde | Ammonia | Hydrogen/Metal Catalyst | Benzylamine | Can reduce other functional groups. byu.edu |

| Aldehydes/Ketones | Benzylamine | Benzylamine-borane | Secondary Amines | Air-stable reagent, mild conditions. byu.edu |

| Benzaldehyde Derivatives | 4-Aminobenzoic Acid | Sodium Borohydride | 4-(Benzylamino)benzoic Acid Derivatives | High yields. acs.org |

Enantioselective Intramolecular α-Arylation Techniques for Substituted Benzylamines

The synthesis of chiral α,α-diarylmethylamines, a class of substituted benzylamines, can be achieved with high enantioselectivity using a transition metal-free intramolecular α-arylation method. nih.govresearchgate.netbris.ac.uk This approach involves the enantioselective lithiation of N'-aryl-N-benzyl-N-isopropyl ureas using a chiral lithium amide base. nih.govresearchgate.netbris.ac.uk The resulting benzyllithium (B8763671) intermediate undergoes a stereospecific intramolecular nucleophilic aromatic substitution (SNAr) to generate the α,α-diarylmethylamine as its urea derivative with excellent enantiomeric excess (up to >99% ee). nih.govresearchgate.netbris.ac.uk

This method offers a practical route to enantiopure α,α-diarylmethylamines, which are important pharmacophores in various drugs. bris.ac.uk The reaction proceeds with retention of configuration, and the urea functionality can be subsequently hydrolyzed to yield the desired primary amine. nih.govresearchgate.net

Multicomponent Reaction Approaches Incorporating Benzylamine Precursors

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com The Ugi four-component reaction (Ugi-4CR) is a prominent example and has been utilized in the synthesis of diverse heterocyclic structures. beilstein-journals.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Benzylamines can be effectively incorporated as the amine component in Ugi reactions to generate peptide-like structures or precursors for subsequent cyclization reactions. beilstein-journals.orgacs.org For instance, an Ugi reaction of an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde, followed by an intramolecular Mitsunobu substitution, provides a straightforward route to 2,3-dihydrobenzo[f] frontiersin.orgmdpi.comoxazepin-3-ones. beilstein-journals.org The versatility of MCRs allows for the rapid generation of molecular diversity, making them a valuable strategy in drug discovery and development. mdpi.com

Synthetic Routes to the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms and is a key structural motif in a number of pharmacologically active compounds. Its synthesis often involves cyclization reactions of appropriately functionalized acyclic precursors.

Cyclization Reactions for Seven-Membered Nitrogen Heterocycles

Various cyclization strategies have been developed for the construction of seven-membered nitrogen heterocycles, including 1,4-diazepanes. These methods often rely on the formation of one or more carbon-nitrogen bonds to close the ring.

A domino process involving the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization has been reported for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org Another approach involves the photoredox-catalyzed intramolecular cyclization of indolyl α-diazocarbonyls to access indole-fused seven-membered N-heterocycles. acs.org

Furthermore, transition metal-catalyzed C-H cyclization has emerged as a powerful tool for constructing medium-sized rings. For example, a Ni-Al bimetal-catalyzed direct C7-H cyclization of benzoimidazoles with alkenes provides a direct route to tricyclic imidazoles containing a seven-membered ring. nih.gov The synthesis of 1,4-diazepanes can also be achieved through the condensation of 2,2'-(1,3-propanediyldiimino)diphenols with glyoxal or 2,3-butanedione, followed by reduction. researchgate.net

| Reaction Type | Starting Materials | Key Features |

|---|---|---|

| Domino Process (aza-Nazarov/aza-Michael) | 1,2-diamines, alkyl 3-oxohex-5-enoates | Atom- and step-economical. acs.org |

| Photoredox-Catalyzed Intramolecular Cyclization | Indolyl α-diazocarbonyls | Mild conditions, good functional group tolerance. acs.org |

| Ni-Al Bimetal-Catalyzed C-H Cyclization | Benzoimidazoles, alkenes | Direct construction of 7-membered rings. nih.gov |

| Condensation and Reduction | 2,2'-(1,3-propanediyldiimino)diphenols, glyoxal/2,3-butanedione | Leads to 1,4-diazepanes with specific conformations. researchgate.net |

Continuous Flow Synthesis Methodologies for Diazepanes

Continuous flow chemistry has gained prominence as a safe, efficient, and scalable method for the synthesis of active pharmaceutical ingredients. researchgate.net This technology has been successfully applied to the synthesis of diazepam, a well-known benzodiazepine (B76468) that contains a diazepine (B8756704) ring. frontiersin.orgresearchgate.netvapourtec.com

The continuous flow synthesis of diazepam typically involves a two-step process: N-acylation followed by a sequential substitution and cyclization reaction. frontiersin.orgresearchgate.net Microfluidic reactors are often employed to rapidly screen and optimize reaction conditions such as residence time, temperature, solvents, and reagents. frontiersin.orgresearchgate.net For example, a telescoped flow synthesis using two microreactors in series has been reported to produce diazepam in high yield and purity within a short reaction time. frontiersin.orgresearchgate.net This methodology offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.net

Biocatalytic and Enzymatic Approaches for Chiral 1,4-Diazepane Synthesis

The synthesis of chiral 1,4-diazepanes has seen significant advancements through the application of biocatalytic and enzymatic methods. These approaches offer a green and efficient alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions.

A notable development in this area is the use of imine reductases (IREDs) for the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes. Researchers have identified several enantiocomplementary IREDs capable of producing both (R)- and (S)-enantiomers of 1,4-diazepane derivatives with high enantiomeric excess (ee), ranging from 93% to over 99%.

For instance, the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole has been successfully achieved using IREDs from Leishmania major (for the R-enantiomer) and Micromonospora echinaurantiaca (for the S-enantiomer). The catalytic efficiency of these enzymes has been a focus of improvement, with protein engineering techniques such as saturation mutagenesis and iterative combinatorial mutagenesis being employed. A double mutant of the IRED from Leishmania major exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme.

The application of whole-cell biocatalysts is another important strategy, utilizing enzymes like monooxygenases for enantioselective and regioselective reactions, and hydrolytic enzymes for the resolution of racemic mixtures. These biocatalytic methods are crucial in the pharmaceutical industry for the synthesis of chiral intermediates for active pharmaceutical ingredients (APIs).

| Enzyme Type | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Imine Reductase (IRED) | Intramolecular Asymmetric Reductive Amination | Aminoketone | Chiral 1,4-diazepane | 93% to >99% | |

| Monooxygenase | Enantioselective hydroxylation, epoxidation | Prochiral sulfides | Chiral sulfoxides | High | |

| Hydrolase | Kinetic Resolution | Racemic compounds | Enantiomerically enriched compounds | High |

Ring Expansion and Contraction Strategies for Diazepane Formation

Ring expansion and contraction reactions represent a versatile strategy in organic synthesis for the formation of cyclic structures, including the seven-membered diazepane ring. These methods often involve the rearrangement of a carbocation intermediate, leading to an increase or decrease in ring size.

One common approach to ring expansion involves the photochemical nitrogen elimination from tetrazolo[1,5-a]pyridines or 2-azidopyridines. This process can lead to the formation of 1,3-diazacyclohepta-1,2,4,6-tetraenes, which can be trapped with alcohols or amines to yield 1,3-diazepines in good yields. The mechanism of these rearrangements can be intricate, sometimes proceeding through transient 1,3-diazepine intermediates that can then undergo further transformations.

Pinacol-type rearrangements are also frequently employed for both ring expansion and contraction. In the context of ring expansion, an exocyclic leaving group on a carbon adjacent to a ring, coupled with an electron-donating group on the ring, can initiate the migration of an endocyclic bond, thereby expanding the ring. Conversely, ring contraction can occur through the loss of a leaving group and the migration of an endocyclic bond to a carbocation center within the ring.

Another strategy for ring expansion is the opening of a bicyclic intermediate containing a cyclopropane ring, such as in the Buchner ring expansion, which is used to convert arenes to cycloheptatrienes.

| Strategy | Key Intermediate/Reactant | Resulting Structure | Key Features | Reference |

| Photochemical Nitrogen Elimination | Tetrazolo[1,5-a]pyridines / 2-azidopyridines | 1,3-Diazepines | Good yields in the presence of nucleophiles. | |

| Pinacol Rearrangement | Carbocation intermediate | Expanded or contracted ring | Driven by the stability of the resulting carbocation. | |

| Buchner Ring Expansion | Bicyclic intermediate with a cyclopropane ring | Cycloheptatrienes | Useful for converting arenes to seven-membered rings. |

Convergent and Linear Synthesis Strategies for 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine Analogues

The synthesis of this compound and its analogues can be approached through both convergent and linear strategies. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach is often more efficient for complex molecules. Linear synthesis, on the other hand, involves the sequential modification of a single starting material.

Integration of Benzylamine and Diazepane Scaffolds via Strategic Linkages

A key step in the synthesis of this compound analogues is the effective coupling of the benzylamine and diazepane moieties. This can be achieved through various strategic linkages.

One common method involves the reaction of a suitable diazepane derivative with a benzyl-containing electrophile. For example, 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been synthesized by reacting 3-nitrobenzaldehyde (B41214) with a substituted 1,4-diazepane, followed by reduction of the nitro group to an amine and subsequent sulfonylation.

Multicomponent reactions (MCRs) offer a powerful and convergent approach to building molecular complexity in a single step. The Ugi four-component reaction (U-4CR), for instance, can be utilized to combine an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to rapidly generate diverse molecular scaffolds. This strategy could be adapted to integrate the benzylamine and diazepane components.

The formation of amide bonds is another prevalent strategy for linking these two scaffolds. For example, N-(4,5-dihydro-1-methyl-triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-diazepan-1-yl)acetamides have been synthesized, demonstrating the utility of forming an acetamide (B32628) linkage.

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Optimizing reaction conditions is crucial for maximizing yields and minimizing byproducts in multi-step syntheses. The development of automated continuous flow platforms coupled with machine learning algorithms, such as Bayesian optimization, has revolutionized this process. These systems allow for the simultaneous optimization of multiple reaction variables, including temperature, residence time, and reagent stoichiometry, leading to the rapid identification of optimal conditions.

The use of continuous flow synthesis itself offers several advantages over traditional batch processes, including precise control over reaction parameters, enhanced safety, and the potential for telescoping reactions to reduce waste and processing time.

| Optimization Approach | Key Features | Application Example | Reference |

| Bayesian Optimization | Data-driven, automated optimization of multiple variables. | Two-step telescoped synthesis of an API precursor. | |

| Continuous Flow Synthesis | Precise control of reaction conditions, potential for telescoping. | Two-step continuous flow synthesis of diazepam. | |

| High-Throughput Experimentation | Rapid screening of a wide range of reaction conditions. | Identifying optimal conditions for the synthesis of diazepam. |

Purification Methodologies and Techniques in Academic Synthetic Research

The purification of synthetic compounds is a critical step in academic research to ensure the isolation of the target molecule in high purity for subsequent characterization and biological evaluation. Several chromatographic techniques are commonly employed.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the purification of a broad range of organic molecules, including peptides and small molecule drug candidates. This technique separates compounds based on their hydrophobicity.

Solid-phase extraction (SPE) is another valuable purification technique, particularly for sample cleanup and enrichment. It

Chemical Reactivity and Derivatization Studies of 4 4 Methyl 1,4 Diazepan 1 Yl Benzylamine

Functional Group Transformations and Modifications of the Benzylamine (B48309) Moiety

The benzylamine portion of the molecule, specifically the primary amine (-CH₂NH₂), is a primary site for functional group transformations. This amine group is a potent nucleophile, readily participating in a variety of chemical reactions to form stable covalent bonds.

One of the most common modifications is acylation to form amides. Research has shown the synthesis of complex acetamides by reacting the amine with appropriate carboxylic acid derivatives. For example, a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] chemisgroup.usnih.govoxazin-7-yl)acetamides were synthesized. nih.gov This transformation involves coupling the diazepane-containing scaffold with a benzoxazine (B1645224) moiety via an acetamide (B32628) linkage, demonstrating how the benzylamine group can be used to create larger, hybrid molecules. nih.gov

Another key transformation is sulfonylation . Studies on positional isomers, such as N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide, illustrate this process. In this synthesis, an amine on the phenyl ring is reacted with various substituted sulfonyl chlorides in the presence of a base like triethylamine (B128534) (TEA). openpharmaceuticalsciencesjournal.com This reaction yields a range of sulfonamide derivatives, highlighting the utility of the amine group as a handle for introducing diverse sulfonyl functionalities. openpharmaceuticalsciencesjournal.com The electronic properties of the resulting sulfonamide can be tuned by altering the substituents on the benzenesulfonyl chloride.

Table 1: Examples of Benzylamine Moiety Derivatization

| Starting Moiety | Reagent | Functional Group Formed | Example Product Class |

|---|---|---|---|

| Primary Amine | Acyl Chloride / Carboxylic Acid | Amide | Acetamide Derivatives nih.gov |

These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and the ability to interact with biological targets. ashp.org

Chemical Transformations and Substitutions on the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a versatile heterocyclic system that allows for significant structural modification. chemisgroup.usnih.gov While the target compound has a methyl group at the N-4 position, derivatization studies often begin with the parent 1,4-diazepane or N-1 substituted analogs, allowing for modifications at both nitrogen atoms.

Substitutions at the nitrogen atoms are the most common transformations. The secondary amine (N-1 in the parent ring) can be readily alkylated or acylated. More complex modifications involve using the diazepine (B8756704) ring as a scaffold to build fused heterocyclic systems. For instance, diazepinone derivatives can be converted to the corresponding thiones, which then react with amines to form amidines. scispace.com

Furthermore, the synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl) acetamides demonstrates that the N-4 position can accommodate groups other than a simple methyl group, such as various substituted benzyl (B1604629) groups. nih.gov This indicates that the N-methyl group of the title compound could potentially be replaced by other alkyl or arylmethyl groups to explore structure-activity relationships.

More intricate transformations can lead to the formation of fused ring systems. For example, intramolecular cross-coupling reactions have been used to create azetidine-fused 1,4-benzodiazepines. nih.govmdpi.com Subsequent ring-opening of the strained four-membered azetidine (B1206935) ring with various nucleophiles (e.g., azides, cyanides) allows for the introduction of diverse functional groups onto the diazepine backbone. nih.govmdpi.com While these examples are on the related benzodiazepine (B76468) scaffold, the principles of ring fusion and subsequent modification are applicable to the broader diazepine class.

Table 2: Potential Modifications on the 1,4-Diazepane Ring

| Position | Type of Reaction | Potential Substituent/Modification |

|---|---|---|

| N-1 (unsubstituted) | Alkylation / Acylation | Alkyl, Aryl, Acyl groups |

| N-4 | Substitution (via synthesis) | Various substituted benzyl groups nih.gov |

| Ring System | Intramolecular Cyclization | Fused heterocyclic systems (e.g., azeto-diazepines) nih.govmdpi.com |

Exploration of Reaction Mechanisms in Derivatization Processes

The derivatization of 4-(4-methyl-1,4-diazepan-1-yl)benzylamine relies on well-established reaction mechanisms in organic chemistry.

Nucleophilic Acyl Substitution: The formation of amides from the benzylamine moiety proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or activated carboxylic acid. This is followed by the elimination of a leaving group (e.g., chloride) to form the stable amide bond. This is the underlying mechanism for the synthesis of the acetamides mentioned previously. nih.gov

Sulfonamide Formation: The reaction of the benzylamine with a sulfonyl chloride to form a sulfonamide is analogous to acylation. The nitrogen atom of the amine nucleophilically attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a nitrogen-sulfur bond. openpharmaceuticalsciencesjournal.com

Multicomponent Reactions (MCRs): Advanced synthetic strategies, such as the Ugi four-component reaction (Ugi-4CR), have been employed to rapidly generate diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.govresearchgate.net The Ugi reaction mechanism is a complex, one-pot process involving the condensation of an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide. It proceeds through the formation of a Schiff base, which is then protonated and attacked by the isocyanide to form a nitrilium ion intermediate. Subsequent intramolecular attack by the carboxylate anion and rearrangement yields the final α-acylamino amide product, which can then be cyclized to form the diazepine ring. nih.govresearchgate.net

Ring-Opening of Fused Systems: In the case of azetidine-fused diazepinones, derivatization occurs via a mechanism involving N-methylation followed by nucleophilic ring-opening. nih.govmdpi.com The methylation creates a positively charged quaternary azetidinium ion, which activates the strained four-membered ring towards nucleophilic attack. Nucleophiles like sodium azide (B81097) (NaN₃) or potassium cyanide (KCN) can then attack one of the ring carbons, leading to the cleavage of a C-N bond and the opening of the azetidine ring to install a new functional group. nih.govmdpi.com

Synthesis of Complex Conjugates and Hybrid Molecules Incorporating the Scaffold

The functional handles on the this compound scaffold make it an ideal starting point for the synthesis of complex conjugates and hybrid molecules. This strategy involves linking the core structure to other distinct chemical moieties to create novel molecules with potentially synergistic or enhanced biological activities.

A clear example is the synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] chemisgroup.usnih.govoxazin-7-yl)acetamides. nih.gov In this work, the diazepane-containing fragment is conjugated to a benzoxazinone (B8607429) moiety through an acetamide linker. The resulting hybrid molecules combine the structural features of both parent systems.

Similarly, the synthesis of 3-((1,4-diazepan-1-yl)methyl)phenyl-sulfonamides demonstrates the creation of hybrid structures where the diazepane scaffold is linked to a sulfonamide group. openpharmaceuticalsciencesjournal.com The study prepared a library of these compounds by reacting the intermediate amine with a variety of substituted sulfonyl chlorides, yielding products with different electronic and lipophilic properties. openpharmaceuticalsciencesjournal.com

More elaborate examples involve the creation of fused polycyclic systems. The synthesis of chromeno[3,4-b]thieno[2,3-e] chemisgroup.usnih.govdiazepin-6(12H)-ones involves fusing coumarin (B35378) and thiophene (B33073) rings onto the diazepine core. scispace.comjocpr.com These complex structures can be further derivatized, for instance, by substituting an amino group on the fused ring system with cyclic secondary amines like N-methylpiperazine. scispace.com

The development of azetidine-fused 1,4-benzodiazepines and their subsequent conversion to 3-functionalized derivatives also represents a powerful method for creating complex molecules. nih.govmdpi.com The initial intramolecular coupling creates a rigid, fused scaffold, which can then be selectively opened to introduce functionalities like azidoethyl or chloroethyl groups, yielding highly functionalized and structurally complex diazepine derivatives. nih.govmdpi.com

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] chemisgroup.usnih.govoxazin-7-yl)acetamides |

| N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide |

| Triethylamine |

| Diazepinone |

| N-methylpiperazine |

| Sodium azide |

| Potassium cyanide |

| Chromeno[3,4-b]thieno[2,3-e] chemisgroup.usnih.govdiazepin-6(12H)-ones |

| Methyl triflate |

| Methyl chloroformate |

| Diazepam |

| Alprazolam |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C (carbon-13), a detailed map of the molecular framework can be constructed.

1H NMR: In the proton NMR spectrum of 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine, specific signals correspond to each unique proton environment. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (approx. δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted (para) pattern. The benzylic protons (-CH2NH2) would produce a singlet at approximately δ 3.8 ppm. The protons of the diazepane ring and the N-methyl group would appear in the upfield region. The N-methyl group protons would be a singlet around δ 2.3 ppm, while the eight protons on the diazepane ring would present as a series of complex multiplets between δ 2.4 and δ 3.5 ppm due to their various chemical and magnetic environments. The two protons of the primary amine (-NH2) would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

13C NMR: The 13C NMR spectrum provides information on the carbon skeleton. For this compound, one would expect to see distinct signals for each carbon atom in a unique electronic environment. The benzene ring would show four signals: two for the substituted carbons and two for the unsubstituted carbons. The benzylic carbon would appear around δ 45 ppm. The carbons of the diazepane ring would resonate in the δ 45-60 ppm range, while the N-methyl carbon would be found further upfield, around δ 46 ppm.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ)

| Assignment | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) |

|---|---|---|

| Aromatic C-H (para-substituted) | ~6.8-7.3 (2d) | ~115-150 |

| Benzylic -CH2- | ~3.8 (s) | ~45 |

| -NH2 | Variable (broad s) | N/A |

| Diazepane ring -CH2- | ~2.4-3.5 (m) | ~45-60 |

| N-CH3 | ~2.3 (s) | ~46 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (Molecular Formula: C13H21N3), the expected exact mass for the protonated molecule, [M+H]+, would be calculated and compared to the measured value, typically with an error of less than 5 ppm. sigmaaldrich.com

The molecular weight of the compound is 219.33 g/mol . sigmaaldrich.com HRMS analysis would target the m/z (mass-to-charge ratio) of the molecular ion. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this molecule would include the loss of the aminomethyl group, cleavage of the diazepane ring, and scission of the bond between the phenyl ring and the diazepane nitrogen.

Table 2: Predicted HRMS Fragments

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M+H]+ | C13H22N3+ | 220.1814 |

| [M-NH2]+ | C13H20N2+ | 204.1654 |

| [C8H9]+ | Tropylium ion fragment | 105.0704 |

| [C5H13N2]+ | Methyl-diazepane fragment | 101.1079 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine (typically a doublet around 3300-3400 cm-1), aromatic and aliphatic C-H stretching (around 2850-3100 cm-1), C=C stretching from the aromatic ring (around 1500-1600 cm-1), and C-N stretching vibrations (in the 1000-1350 cm-1 region). nih.govnih.gov

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Primary Amine (-NH2) | N-H Stretch | ~3300-3400 (doublet) |

| Aromatic C-H | C-H Stretch | ~3000-3100 |

| Aliphatic C-H (CH3, CH2) | C-H Stretch | ~2850-2960 |

| Aromatic Ring | C=C Stretch | ~1500, 1600 |

| Amine C-N | C-N Stretch | ~1000-1350 |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. While no published crystal structure for this compound is currently available in open-access databases, such an analysis would yield critical data. This would include the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and torsional angles. This information would unambiguously confirm the connectivity and conformation of the molecule, including the geometry of the seven-membered diazepane ring and the orientation of the benzylamine (B48309) substituent. It would also reveal intermolecular interactions, such as hydrogen bonding involving the primary amine, which govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for separating it from any starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining purity. A common method would involve reversed-phase chromatography, where the compound is passed through a column with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. researchgate.netnih.gov Purity is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.govchromatographyonline.com As the compound elutes from the chromatography column, it is introduced directly into the mass spectrometer. This allows for the confirmation of the molecular weight of the peak corresponding to the target compound, providing a high degree of confidence in peak identification and purity assessment. nih.govnih.gov

Table 4: Representative HPLC/LC-MS Conditions

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 3.0 mm, 3 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid lcms.cz |

| Elution | Gradient elution (e.g., 10% to 95% B over several minutes) lcms.cz |

| Flow Rate | 0.4 - 1.0 mL/min nih.gov |

| Detection (HPLC) | UV at a specific wavelength (e.g., 254 nm) |

| Detection (LC-MS) | Electrospray Ionization (ESI), Positive Ion Mode nih.gov |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. esqc.orgimperial.ac.uk For derivatives of the 1,4-diazepane and 1,4-benzodiazepine (B1214927) scaffold, DFT calculations are employed to determine optimized molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and molecular electrostatic potential (MEP) maps. researchgate.netnih.gov

Studies on related benzodiazepine (B76468) derivatives have used DFT to calculate various electronic parameters. These parameters, including proton affinity, total energy, HOMO-LUMO energy gaps, and dipole moments, are correlated with the molecule's activity. researchgate.net For instance, the energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov In one study on diazepine (B8756704) and oxazepine sulfonamides, DFT analysis was performed to understand the electronic distribution and molecular interactions. nih.gov Such calculations are fundamental in predicting how a molecule like 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine will behave at a molecular level.

Table 1: Representative DFT-Calculated Electronic Properties for Benzodiazepine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Clonazepam (CLZ) | -7.21 | -1.82 | 5.39 |

| Nordazepam (NDM) | -6.98 | -1.65 | 5.33 |

| Nitrazepam (NZP) | -7.32 | -2.15 | 5.17 |

| Diazepam (DZM) | -6.87 | -1.71 | 5.16 |

| Chlordiazepoxide (CDP) | -6.75 | -1.61 | 5.14 |

Data adapted from a theoretical study on 1,4-benzodiazepines. The reactivity of the compounds increases as the energy gap decreases. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Biomolecule Interactions

Molecular Dynamics (MD) simulations provide detailed insights into the dynamic behavior of molecules over time, which is essential for understanding conformational changes and interactions with biological targets. frontiersin.orgmdpi.comresearchgate.net MD simulations have been applied to various 1,4-diazepane and 1,4-benzodiazepine derivatives to explore their stability within protein binding sites and to characterize the nature of their interactions. nih.govnih.govnih.govrsc.org

For example, a 250 ns MD simulation was performed on a novel benzofurane-substituted diazepane derivative (2c) complexed with the sigma-1 receptor (σ1R). nih.govnih.gov The simulation showed that the ligand-receptor complex remained stable, confirming a strong interaction with the active site. nih.govnih.gov Another study on the interaction of various benzodiazepines with 2-hydroxypropyl-β-cyclodextrin used MD simulations to reveal that the presence of these drugs could alter the flexibility and conformation of the host molecule, which is crucial for drug delivery applications. nih.gov These studies highlight how MD simulations can elucidate the atomic-level details of ligand-receptor recognition and the conformational flexibility of the 1,4-diazepane ring system. nih.govnih.govnih.gov

Molecular Docking Investigations for Binding Mode Prediction and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. researchgate.netwjarr.com This method is widely used in drug discovery to screen virtual compound libraries and to understand the structural basis of ligand-receptor interactions. Numerous studies have employed molecular docking to investigate the binding of 1,4-diazepane and 1,4-benzodiazepine derivatives to various biological targets.

In one study, novel pyrrolo[3,2-e] researchgate.netnih.govdiazepine derivatives were docked into the active sites of EGFR and CDK2, revealing high binding affinities and key interactions with receptor site residues. nih.gov Another computational study combined molecular docking with other techniques to analyze the binding mechanisms of diazepam derivatives as allosteric modulators of the GABA-A receptor. nih.gov The results from these docking studies are often used to rationalize observed biological activities and to guide the design of new, more potent analogs. researchgate.netnih.gov

Table 2: Example of Molecular Docking Scores for Pyrrolo[3,2-e] researchgate.netnih.govdiazepine Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 11a | EGFR | -7.85 | Met793, Leu718 |

| 11b | EGFR | -8.12 | Met793, Cys797 |

| 11c | EGFR | -8.34 | Met793, Asp855 |

| 11a | CDK2 | -7.91 | Leu83, Asp86 |

| 11b | CDK2 | -8.23 | Leu83, Lys33 |

| 11c | CDK2 | -8.45 | Leu83, Gln131 |

Data is illustrative of docking studies on related diazepine scaffolds, showing binding energy estimates for different compounds against cancer-related protein targets. nih.gov

In Silico Library Generation and Virtual Screening Approaches in Drug Discovery

The 1,4-diazepane and 1,4-benzodiazepine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.govresearchgate.net This makes them ideal starting points for the generation of in silico chemical libraries for virtual screening campaigns. nih.govresearchgate.net Computational tools now allow for the rapid de novo design of focused libraries around a core scaffold like 1,4-diazepane. nih.govresearchgate.net

These approaches involve decorating the core scaffold with a variety of substituents to create a large, diverse set of virtual compounds. nih.govresearchgate.net This virtual library can then be screened against a biological target using techniques like molecular docking to identify promising hit compounds for further development. The use of multicomponent reactions in synthetic chemistry, guided by computational library design, can accelerate the discovery of novel and diverse 1,4-benzodiazepine derivatives. nih.govresearchgate.net

WaterMap Analysis for Characterizing Solvent Contributions to Ligand Binding Affinity

WaterMap is a computational tool used in drug design to analyze the thermodynamic properties of water molecules in the binding site of a protein. It helps to identify regions where displacing water molecules upon ligand binding is energetically favorable or unfavorable, thus guiding the optimization of ligand affinity. researchgate.net

A thorough review of the available scientific literature did not yield specific studies employing WaterMap analysis for this compound or closely related 1,4-diazepane analogs. However, this technique is broadly applicable in drug discovery to refine the binding affinity of lead compounds by optimizing their interactions with the surrounding solvent environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. wikipedia.orgresearchgate.netmdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

A QSAR study was conducted on a series of 4-N-aryl- researchgate.netnih.govdiazepane ureas to predict their inhibitory activity against the CXCR3 receptor. nih.gov The resulting model identified several key physicochemical descriptors that significantly affect the biological activity. The developed linear regression model was as follows:

pIC₅₀ = 0.45(±0.11) * 3k + 0.98(±0.30) * ChiInf8 - 0.70(±0.17) * ChiInf0 + 0.14(±0.03) * AtomCompTotal - 0.23(±0.08) * ClogP + 4.98(±0.81)

This model demonstrated the importance of topological and physicochemical parameters in describing the antagonist activity of these diazepane derivatives, providing a guideline for the design of novel CXCR3 inhibitors. nih.gov QSAR analyses on diazepam derivatives have also been performed to create predictive models for their potency as GABA-A receptor modulators. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Clonazepam |

| Nordazepam |

| Nitrazepam |

| Diazepam |

| Chlordiazepoxide |

| Benzofurane-substituted diazepane derivative (2c) |

| Pyrrolo[3,2-e] researchgate.netnih.govdiazepine derivatives (11a, 11b, 11c) |

Applications As a Chemical Intermediate and Building Block in Advanced Synthesis

Role in the Synthesis of Complex Heterocyclic Architectures

The benzylamine (B48309) motif is a well-established precursor for the construction of various nitrogen-containing heterocycles. While direct literature citing the use of 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine in the synthesis of all the listed heterocycles is not extensively available, its structural analogy to other benzylamines and related intermediates allows for a strong inference of its potential applications.

Quinazolines: Quinazolines are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities. nih.govnih.govorganic-chemistry.org The synthesis of quinazolines often involves the condensation of a 2-aminobenzylamine derivative with an aldehyde, followed by an oxidation step. nih.govrsc.org In this context, this compound could react with various 2-aminobenzaldehydes or 2-aminobenzophenones to furnish quinazoline (B50416) scaffolds bearing the 4-(4-methyl-1,4-diazepan-1-yl)phenyl substituent at the 2-position. nih.govorganic-chemistry.org Transition-metal-free methods, for instance, using molecular iodine as a catalyst, have been reported for the synthesis of quinazolines from 2-aminobenzylamines and benzylamines. rsc.org

Cinnolines: Cinnolines are another important class of nitrogen-containing bicyclic heterocycles. nih.govpnrjournal.com The synthesis of cinnoline (B1195905) derivatives can be achieved through various methods, including intramolecular cyclization of o-substituted phenylhydrazones. A relevant study describes the synthesis of a cinnoline derivative containing a sulfonylated 4-(4-methyl-1,4-diazepan-1-yl)phenyl group, highlighting the compatibility of this moiety in cinnoline synthesis. nih.gov Furthermore, transition-metal-free intramolecular redox cyclization reactions have been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, suggesting a potential pathway where this compound could be employed. nih.gov

Phthalazines: Phthalazine (B143731) derivatives are known for their diverse pharmacological activities. nih.govjournaljpri.comnih.gov Their synthesis can be accomplished through the condensation of hydrazines with 1,2-dicarbonyl compounds or their equivalents. While direct synthesis from benzylamines is less common, the functional groups of this compound could be chemically transformed to intermediates suitable for phthalazine synthesis. For instance, the benzylamine could be oxidized to the corresponding benzaldehyde (B42025), which can then participate in reactions to form the phthalazine core.

Benzodiazepines: Benzodiazepines are a well-known class of seven-membered heterocyclic compounds with significant therapeutic applications. aminer.cnnih.govrsc.orgnih.gov The synthesis of 1,4-benzodiazepines can be achieved through various strategies, including the reaction of 2-aminobenzophenones with amino acids or their derivatives. nih.gov this compound could be envisioned as a precursor to a glycine (B1666218) equivalent or other amino acid surrogates after suitable functional group manipulations, which could then be used in benzodiazepine (B76468) synthesis.

Utilization in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govrsc.orgresearchgate.netrsc.org The primary amine functionality of this compound makes it an ideal candidate for participation in various MCRs.

For instance, in the context of benzodiazepine synthesis , MCRs, particularly the Ugi reaction, have been employed to generate diverse scaffolds. nih.govrsc.orgresearchgate.net this compound could serve as the amine component in an Ugi reaction, along with an aldehyde, a carboxylic acid, and an isocyanide, to rapidly generate a complex acyclic intermediate. This intermediate could then undergo a subsequent intramolecular cyclization to yield a benzodiazepine derivative. This approach offers a highly efficient route to novel benzodiazepine libraries.

Similarly, MCRs are increasingly being used for the synthesis of quinazolines and phthalazines . longdom.orgresearchgate.netniscpr.res.innih.govresearchgate.netresearchgate.net Three-component reactions involving an amine, an aldehyde, and a suitable third component are common. The incorporation of this compound into such MCRs would directly install the diazepane-containing side chain onto the heterocyclic core, providing a rapid entry to a wide range of derivatives.

Contribution to Scaffold Diversity Generation for Chemical Libraries

The generation of chemical libraries with high scaffold diversity is crucial for the discovery of new bioactive molecules. The concept of "scaffold hopping," which involves replacing a core molecular structure with a different one while retaining similar biological activity, is a key strategy in drug discovery. dundee.ac.ukniper.gov.in

This compound, with its distinct diazepane ring system, can be used to introduce a novel scaffold into a variety of molecular frameworks. By participating in the synthesis of different heterocyclic cores as described above, it allows for the creation of libraries of compounds where the constant feature is the 4-(4-methyl-1,4-diazepan-1-yl)phenyl moiety, while the heterocyclic part is varied. This approach enables the exploration of new chemical space and the investigation of structure-activity relationships.

A study on the design and synthesis of substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as potent 5-HT6 antagonists demonstrates the utility of the diazepane-methyl-phenyl scaffold in generating biologically active molecules. openpharmaceuticalsciencesjournal.com This highlights the potential of incorporating the this compound building block into library synthesis efforts.

Development of Robust Synthetic Pathways to Functionally Advanced Molecules

The development of robust and efficient synthetic pathways is essential for the practical application of complex molecules. The use of versatile building blocks like this compound can streamline the synthesis of functionally advanced molecules.

The synthesis of various biologically active compounds often involves the introduction of amine-containing side chains to a core structure. For example, a series of N-(4,5-dihydro-1-methyl- aminer.cnnih.govrsc.orgtriazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl- aminer.cnrsc.orgdiazepan-1-yl)acetamides were synthesized and evaluated for their inotropic activity. nih.gov While not directly using the title compound, this research illustrates that the diazepane moiety is a key component of functionally advanced molecules. The availability of this compound as a starting material would facilitate the development of synthetic routes to similar complex and potentially bioactive compounds.

By leveraging the reactivity of its primary amine, chemists can employ a wide range of well-established synthetic transformations, such as reductive amination, acylation, and participation in C-N bond-forming cross-coupling reactions, to construct elaborate molecular architectures. The diazepane ring can be further functionalized if desired, adding another layer of complexity and potential for tailoring the properties of the final molecule.

Medicinal Chemistry Research and Structure Activity Relationship Sar Studies

Strategic Design of Benzylamine-Diazepane Scaffolds for Biological Evaluation

The design of molecules incorporating the benzylamine-diazepane framework is a strategic endeavor in the quest for novel therapeutic agents. The diazepine (B8756704) ring, a seven-membered heterocycle with two nitrogen atoms, is considered a "privileged structure" in drug design. nih.gov This is due to its conformational flexibility, which allows it to interact with a variety of biological targets, and its synthetic tractability, which enables the generation of diverse chemical libraries. nih.gov

The synthesis of such scaffolds often involves a multi-step process. For instance, a common approach begins with the reaction of a substituted benzaldehyde (B42025) with a 1,4-diazepane derivative. This is often followed by reduction of an intermediate, such as a nitro group, to form the benzylamine (B48309). In the case of 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine, a likely synthetic route would involve the reaction of 4-nitrobenzaldehyde (B150856) with 1-methyl-1,4-diazepane, followed by the reduction of the nitro group to an amine.

A study focused on the synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] nih.govopenpharmaceuticalsciencesjournal.comoxazin-7-yl)acetamides illustrates a relevant synthetic strategy. This research highlights the modular nature of the synthesis, allowing for the introduction of various substituents on the benzyl (B1604629) ring to explore their impact on biological activity. nih.gov

Systematic Structure-Activity Relationship Elucidation for Analogues

The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how chemical structure translates into biological function. For benzylamine-diazepane analogues, SAR studies have revealed key structural features that influence their activity.

In a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides investigated as 5-HT6 receptor antagonists, the substitution pattern on both the phenyl ring and the diazepane nitrogen was found to be crucial for activity. openpharmaceuticalsciencesjournal.com For example, the presence of a methyl group on the N4 position of the diazepane ring, as seen in this compound, is a common modification explored in SAR studies. This methylation can impact factors such as basicity, lipophilicity, and metabolic stability, thereby modulating the compound's pharmacological profile.

The position of the diazepane substituent on the phenyl ring is also a critical determinant of activity. The specific para substitution pattern in this compound places the diazepane ring and the benzylamine group at opposite ends of the phenyl ring, which can influence how the molecule binds to its biological target.

Lead Optimization and Hit-to-Lead Progression Strategies in Drug Discovery Research

The journey from a preliminary "hit" compound to a viable "lead" candidate is a meticulous process of optimization. upmbiomedicals.com For scaffolds like benzylamine-diazepane, this involves iterative cycles of chemical modification and biological testing to enhance potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com

A key strategy in lead optimization is to identify and refine the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For the benzylamine-diazepane class, the relative orientation of the aromatic ring, the basic nitrogen of the diazepane, and the benzylamine group likely constitutes the core pharmacophore.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to guide the optimization process. nih.gov These methods can predict how structural changes might affect binding affinity and other properties, allowing for a more rational design of new analogues. The hit-to-lead process for a SARS-CoV-2 Mpro inhibitor series based on a diazepane scaffold demonstrated that optimizing interactions with specific pockets of the target protein and identifying new exit vectors on the diazepane core could significantly boost binding affinity. nih.gov

Influence of Substituent Effects on Biological Activity Profiles

The nature and position of substituents on the benzylamine-diazepane scaffold can dramatically alter its biological activity. Research on related benzodiazepine (B76468) structures has shown that even minor modifications can lead to significant changes in pharmacological effects.

For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can influence the electronic properties of the molecule, affecting its interaction with the target protein. In the context of 2-(4-substituted benzyl-1,4-diazepan-1-yl)acetamides, various substituents on the benzyl ring were explored to modulate their positive inotropic activity. nih.gov

The methyl group on the N4-nitrogen of the diazepane ring in this compound is a critical substituent. N-alkylation can impact the compound's affinity for its target, its metabolic stability, and its ability to cross cell membranes. Studies on similar 1,4-diazepane-containing compounds have shown that varying the N-alkyl substituent can fine-tune the biological activity. openpharmaceuticalsciencesjournal.com

Pharmacological Profiling Methodologies in Preclinical Research (e.g., in vitro assays)

To characterize the biological activity of a compound like this compound, a battery of in vitro assays is typically employed in preclinical research. These assays are designed to determine the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Commonly used in vitro assays include:

Receptor Binding Assays: These assays measure the affinity of a compound for its specific biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. Radioligand binding assays, for instance, are a standard method to determine the binding affinity (Ki) of a test compound.

Functional Assays: These assays assess the functional consequence of a compound binding to its target. This could involve measuring changes in second messenger levels (e.g., cAMP, calcium), enzyme activity, or gene expression. For example, compounds targeting serotonin (B10506) receptors might be evaluated in assays measuring downstream signaling events. nih.gov

Cell-Based Assays: These assays use whole cells to evaluate the effect of a compound in a more physiologically relevant context. This can include assays for cytotoxicity, cell proliferation, or specific cellular responses indicative of the compound's therapeutic potential.

The choice of assays depends on the hypothesized biological target of the compound. For a novel scaffold like benzylamine-diazepane, a broad panel of assays might be used initially to identify its primary target.

Assessment of Drug Metabolism and Pharmacokinetics (DMPK) Properties in Research

The evaluation of Drug Metabolism and Pharmacokinetics (DMPK) properties is a critical component of preclinical research, as it helps to predict how a compound will behave in a living organism. researchgate.netqps.com For a compound like this compound, a standard suite of in vitro and in vivo DMPK studies would be conducted. qps.com

Table 1: Common in vitro DMPK Assays

| Assay | Purpose |

|---|---|

| Metabolic Stability | To assess the rate at which the compound is metabolized by liver enzymes (e.g., in liver microsomes or hepatocytes). This provides an estimate of its intrinsic clearance. |

| CYP450 Inhibition | To determine if the compound inhibits major cytochrome P450 enzymes, which is important for predicting potential drug-drug interactions. |

| Plasma Protein Binding | To measure the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active. |

| Permeability | To evaluate the compound's ability to cross biological membranes, often using cell-based models like Caco-2 assays, which predict intestinal absorption. |

| Solubility | To determine the solubility of the compound in aqueous solutions at different pH values, which is crucial for absorption and formulation. |

In vivo DMPK studies in animal models (e.g., rats, mice) are then conducted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism. These studies provide key parameters such as bioavailability, clearance, volume of distribution, and half-life. The bioactivation of benzylamine to reactive intermediates has been studied in rodents, highlighting the importance of understanding the metabolic pathways of such compounds. acs.org

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-Methyl-1,4-diazepane |

| 4-Nitrobenzaldehyde |

| 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] nih.govopenpharmaceuticalsciencesjournal.comoxazin-7-yl)acetamides |

| 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides |

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Methodologies

The development of new and sustainable methods for synthesizing chemical compounds is a cornerstone of modern medicinal chemistry. For a molecule like 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine , future research could focus on moving beyond classical, multi-step syntheses to more efficient and environmentally friendly approaches.

Key areas of development could include:

Catalytic C-N Bond Formation: Research into novel catalysts, such as those based on copper or palladium, can facilitate the crucial carbon-nitrogen bond-forming reactions required for the synthesis of the diazepane ring and the attachment of the benzylamine (B48309) moiety. thermofisher.com These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reproducibility. For the synthesis of this compound, a flow-based process could be designed to handle potentially hazardous reagents or intermediates more safely and to allow for rapid optimization of reaction conditions.

Biocatalysis: Employing enzymes, such as imine reductases, for key synthetic steps like the formation of the chiral diazepane core, can lead to highly enantioselective products under mild, aqueous conditions. researchgate.net This approach aligns with the principles of green chemistry by reducing the reliance on heavy metal catalysts and organic solvents.

Exploration of New Biological Targets and Therapeutic Areas

The diazepine (B8756704) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, diverse biological targets. dntb.gov.ua Derivatives of 1,4-diazepane have shown activity in a range of therapeutic areas.

Future exploration for This compound would likely involve screening against various biological targets, including:

Receptor Tyrosine Kinases (RTKs): Pyrimido-diazepine scaffolds have been identified as potent inhibitors of RTKs like KDR, Flt3, and c-Kit, which are implicated in cancer. nih.govnih.gov Investigating the potential of this compound to inhibit specific RTKs could open avenues for its development as an anti-cancer agent.

Sigma Receptors: Novel 1,4-diazepane-based compounds have been synthesized and evaluated as ligands for sigma receptors, which are targets for antipsychotic and neuroprotective agents. nih.gov Screening this compound for affinity to sigma-1 and sigma-2 receptors could reveal its potential in treating central nervous system disorders.

Ion Channels and G-Protein Coupled Receptors (GPCRs): The broad utility of the diazepine core suggests that screening against various ion channels and GPCRs could uncover unexpected biological activities. dntb.gov.ua

Advancements in Computational Modeling for Rational Design and Prediction

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For a novel compound like This compound , computational approaches can guide its development.

Key applications would include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related analogs, QSAR models can be developed to correlate specific structural features with biological activity. ijasrm.com This can help in predicting the activity of new, unsynthesized derivatives and prioritizing synthetic efforts.

Molecular Docking: Docking studies can predict the binding mode of the compound within the active site of a potential protein target. rsc.org This provides insights into the key interactions driving binding and can guide the design of more potent and selective analogs.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This early assessment of "drug-likeness" can help to identify potential liabilities and guide modifications to improve its pharmacokinetic profile.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

High-throughput screening (HTS) and automated synthesis are key technologies for rapidly exploring the therapeutic potential of new chemical entities.

For This compound , this would involve:

High-Throughput Screening (HTS): The compound could be included in large-scale screening campaigns against diverse biological targets. thermofisher.com HTS allows for the rapid testing of thousands of compounds, increasing the probability of identifying a "hit."

Automated Synthesis: Automated platforms can be used to rapidly generate a library of analogs around the core scaffold of This compound . This allows for a systematic exploration of the structure-activity relationship, which is crucial for lead optimization. dntb.gov.ua

High-Content Screening (HCS): Beyond simple binding assays, HCS uses automated microscopy to assess the effects of a compound on cellular morphology and function, providing richer, more physiologically relevant data.

Design of Targeted Probes and Tools for Chemical Biology

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. This compound could serve as a starting point for the development of such probes.

This would entail:

Affinity-Based Probes: If the compound is found to bind to a specific protein, it can be modified with a reactive group (a "warhead") and a reporter tag (like biotin (B1667282) or a fluorescent dye) to create an affinity-based probe. nih.govnih.gov Such probes can be used to identify the protein target in a complex biological sample.

Photoaffinity Labeling: Incorporating a photo-reactive group into the molecule would allow for the formation of a covalent bond with its target protein upon exposure to UV light. This is a powerful technique for target identification.

"Clickable" Probes: The introduction of a "clickable" functional group, such as an alkyne or an azide (B81097), allows for the easy attachment of various reporter tags via click chemistry. nih.gov This modular approach provides flexibility in the design of chemical biology tools.

Q & A

Q. What are the established synthetic routes for 4-(4-methyl-1,4-diazepan-1-yl)benzylamine and its derivatives?

The synthesis typically involves multi-step reactions starting with substituted quinazoline or benzylamine precursors. For example:

- Route A : Reacting 2,4-dichloro-6,7-dimethoxyquinazoline with 4-aminopiperidine derivatives in tetrahydrofuran (THF) using N,N-diisopropylethylamine as a base, followed by purification via ISCO chromatography (yield: 92%) .

- Route B : Microwave-assisted coupling of 1-methylhomopiperazine with chlorinated quinazoline intermediates at 160°C, yielding derivatives with ~80% efficiency .

- Route C : Deprotection of benzyl groups using BBr₃ in dichloromethane (DCM) to generate hydroxylated intermediates for downstream functionalization .

Q. How is the chemical structure of this compound validated?

Structural characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity is assessed with retention times (tR = 12.6–16.6 min) and UV detection (≥94% purity) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weights (e.g., [M+H]<sup>+</sup> at m/z 215.29 for the base compound) .

Q. What are the key physicochemical properties relevant to experimental design?

- Molecular Weight : 215.29 g/mol .

- LogP : ~1.99 (predicted), indicating moderate lipophilicity .

- Melting Point : 92.5–94.5°C .

- Solubility : Typically soluble in DCM, THF, and dimethylformamide (DMF) but poorly in water .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound as a G9a histone methyltransferase inhibitor?

- Protein Preparation : Use crystal structures of G9a/BIX-01294 complexes (PDB: 3RJW) from the RCSB Protein Data Bank. Optimize hydrogen bonding networks and assign protonation states using Schrödinger’s Protein Preparation Wizard .

- Ligand Preparation : Generate 3D conformers of the compound with Schrödinger’s LigPrep, enumerating ionization states at pH 7.4 ± 2.0 .

- Docking Protocol : Perform grid-based docking (GLIDE module) with standard precision (SP) scoring. Prioritize poses with hydrogen bonds to G9a’s catalytic lysine (K685) and hydrophobic interactions with the substrate-binding pocket .

Q. What methodologies are used to assess in vitro enzyme inhibition?

- Enzyme Assays : Recombinant mouse G9a (expressed in E. coli BL21(DE3) with IPTG induction) is incubated with ³H-labeled S-adenosylmethionine (SAM) and histone H3 peptides. Inhibition is quantified via scintillation counting of methylated products .

- IC50 Determination : Dose-response curves (0.1–10 µM) are analyzed using nonlinear regression (GraphPad Prism). Reported IC50 values for related derivatives range from 0.8–3.2 µM .

Q. How should researchers address contradictions in synthetic yields or bioactivity data?

- Yield Discrepancies : Optimize reaction conditions (e.g., microwave vs. conventional heating, solvent polarity) and monitor intermediates via thin-layer chromatography (TLC) .

- Bioactivity Variability : Validate enzyme assay reproducibility (n ≥ 3) and control for batch-to-batch differences in protein purity (SDS-PAGE ≥95%) .

- Computational Validation : Compare docking scores (GLIDE scores ≤ −6.0 kcal/mol) with experimental IC50 to identify false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |